(E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a halogenation reaction where a phenyl group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Acrylamide formation: The final step involves the reaction of the chlorophenyl-imidazo[1,2-a]pyridine intermediate with acryloyl chloride in the presence of a base like triethylamine to form the acrylamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-bromophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide
- (E)-3-(2-fluorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide
- (E)-3-(2-methylphenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide
Uniqueness
(E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-2-22(14-16-13-21-18-9-5-6-12-23(16)18)19(24)11-10-15-7-3-4-8-17(15)20/h3-13H,2,14H2,1H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWMBUXRADRNOZ-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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